molecular formula C19H24N4O2S B11361873 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide CAS No. 924975-66-6

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11361873
CAS No.: 924975-66-6
M. Wt: 372.5 g/mol
InChI Key: CZUODWIJVHPIAJ-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and an ethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

CAS No.

924975-66-6

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H24N4O2S/c1-5-12-6-8-14(9-7-12)23-11-13(10-15(23)24)16-21-22-18(26-16)20-17(25)19(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,20,22,25)

InChI Key

CZUODWIJVHPIAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under appropriate conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

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